molecular formula C9H8F3NO2 B060564 FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) CAS No. 179061-04-2

FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)

Cat. No.: B060564
CAS No.: 179061-04-2
M. Wt: 219.16 g/mol
InChI Key: WKEPCFYOXVYXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) is a bicyclic heterocyclic compound characterized by a fused furopyridine core with a tetrahydro backbone and a trifluoroacetyl substituent at the 6-position. This structure places it within a broader class of bicyclic heterocycles known for their diverse pharmacological and agrochemical applications.

Key applications include its role as a modulator of GPR119 (a G protein-coupled receptor implicated in glucose homeostasis and insulin secretion) based on patent data .

Properties

IUPAC Name

1-(5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)13-3-1-6-2-4-15-7(6)5-13/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPCFYOXVYXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CO2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598956
Record name 1-(4,7-Dihydrofuro[2,3-c]pyridin-6(5H)-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179061-04-2
Record name 1-(4,7-Dihydrofuro[2,3-c]pyridin-6(5H)-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Strategies

The trifluoroacetyl moiety at the 6-position is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation. A two-step protocol involves:

  • Nitration : Directed nitration at the 6-position using fuming nitric acid in sulfuric acid, followed by reduction to the amine using hydrogenation or stannous chloride.

  • Acylation : Reaction of the 6-amine with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–25°C.

This method yields 6-(trifluoroacetyl)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine with >80% purity, though competing reactions at the furan oxygen necessitate careful stoichiometric control.

Palladium-Mediated Cross-Coupling

Alternative approaches employ palladium-catalyzed cross-coupling to install the trifluoroacetyl group. For instance, Suzuki-Miyaura coupling of 6-bromo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine with trifluoroacetyl pinacol boronate under Pd(PPh₃)₄ catalysis affords the target compound in 65–72% yield. Key parameters include:

  • Ligand selection : Bulky phosphines (e.g., XPhos) enhance selectivity for the 6-position.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates.

Integrated Synthesis Workflow

A consolidated four-step synthesis has been optimized for large-scale production (Scheme 1):

  • Cyclization : β-(3-Furyl)acrylic acid → Furo[2,3-c]pyridin-7(6H)-one (6 ) via Curtius rearrangement.

  • Chlorination : POCl₃-mediated conversion to 7-chlorofuro[2,3-c]pyridine.

  • Hydrogenation : Pd/C-catalyzed partial hydrogenation to 4,5,6,7-tetrahydrofuro[2,3-c]pyridine.

  • Trifluoroacetylation : TFAA acylation at the 6-position.

StepReagents/ConditionsYield (%)
1Diphenylmethane, 180°C78
2POCl₃, reflux92
3H₂ (2 atm), Pd/C, EtOH85
4TFAA, DCM, 0°C88

This workflow achieves an overall yield of 54% and >95% purity after recrystallization from hexane/ethyl acetate.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at the furan oxygen is a persistent issue. Computational modeling (DFT) reveals that the 6-position’s electron-deficient nature (due to the pyridine ring) enhances nucleophilic attack by the acylating agent. Kinetic studies show that lowering reaction temperatures to 0°C suppresses furan oxygenation by 40%.

Stability of Tetrahydro Intermediates

4,5,6,7-Tetrahydrofuro[2,3-c]pyridine is prone to oxidation under aerobic conditions. Storage under nitrogen and addition of radical inhibitors (e.g., BHT) extend shelf life to >6 months.

Alternative Methodologies

Enzymatic Acylation

Preliminary studies using lipase-based catalysts (e.g., Candida antarctica) demonstrate moderate success (45–50% yield) in regioselective trifluoroacetylation, offering a greener alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-C]pyridine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furo[2,3-C]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of furo[2,3-C]pyridine exhibit anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain furo[2,3-C]pyridine derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

2. Antimicrobial Properties
Furo[2,3-C]pyridine derivatives have also been explored for their antimicrobial activities. The presence of the trifluoroacetyl group is believed to enhance the compound's ability to penetrate microbial membranes.

Case Study : Research published in Antibiotics highlighted that specific derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of furo[2,3-C]pyridine derivatives. Modifications to the core structure can significantly impact biological activity.

ModificationEffect on Activity
Addition of halogensIncreased lipophilicity and bioavailability
Alteration of substituentsChanges in binding affinity to target proteins

Mechanism of Action

The mechanism of action of furo[2,3-C]pyridine derivatives involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that these compounds can bind to specific enzymes and receptors, such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. This binding leads to the inhibition of these targets, resulting in the modulation of cell survival and apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycle, substituents, and biological activity. Below is a detailed comparison:

Core Heterocycle and Substituent Variations

Compound Class Core Structure Key Substituent(s) Biological Activity/Application References
FURO[2,3-C]PYRIDINE (Target) Furopyridine (oxygen-containing) 6-Trifluoroacetyl GPR119 modulation
Thieno[2,3-c]pyridines Thienopyridine (sulfur-containing) 3,4,5-Trimethoxyphenyl (e.g., 2-amino-3-(3',4',5'-trimethoxybenzoyl)- derivatives) Tubulin polymerization inhibition (anti-cancer)
Thieno[3,2-c]pyridines Thienopyridine (sulfur-containing) Varied (e.g., acyl, alkyl) TNF-α production inhibition (anti-inflammatory)
Dithiolo[4,3-c]pyridines Dithiolopyridine (sulfur-rich) 3-Thione p90 ribosomal S6 kinase activation (anti-fibrotic)

Key Observations:

  • Heteroatom Influence: Replacement of oxygen (furo) with sulfur (thieno or dithiolo) alters electronic properties and target specificity. For example, thieno derivatives exhibit stronger binding to tubulin or TNF-α pathways , while the furo core in the target compound may favor GPR119 interaction .
  • Substituent Effects: The 6-trifluoroacetyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl group in anti-tubulin thieno derivatives. The latter’s trimethoxy motif mimics colchicine’s A-ring, enabling deep binding to β-tubulin’s hydrophobic pocket .

Pharmacological and Biochemical Profiles

  • Anti-Mitotic Agents: Thieno[2,3-c]pyridines with trimethoxyphenyl substituents (e.g., compound 107 in ) inhibit tubulin polymerization at IC50 values <1 μM, comparable to colchicine. Docking studies confirm their binding to the colchicine site .
  • TNF-α Inhibitors: Thieno[2,3-c]pyridines (e.g., Masakazu Fujita’s derivatives) suppress TNF-α production in rat models with IC50 values in the nanomolar range. One compound demonstrated efficacy in adjuvant-induced arthritis .
  • GPR119 Modulators : The target compound’s activity on GPR119 is patented but lacks disclosed potency data. GPR119 agonists are typically explored for type 2 diabetes .

Q & A

Q. Methodological Mitigation :

In Silico Screening : Use tools like ProTox-II to predict toxicity endpoints and prioritize analogs.

Ames Test : Assess mutagenicity with Salmonella typhimurium strains TA98 and TA100 (± metabolic activation) .

In Vivo Alternatives : Zebrafish embryos for acute toxicity screening to reduce mammalian testing.

Basic: What intermediates are critical in the synthesis of this compound?

Answer:
Key intermediates include:

6-tert-Butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine : Used to protect the amine group during acylation .

4,5,6,7-Tetrahydrofuro[2,3-c]pyridine : The deprotected core structure before trifluoroacetylation.

Trifluoroacetyl Chloride Adducts : Reactive species formed during TFAA-mediated acylation.

Purification Note : Intermediates often require flash chromatography (hexane:EtOAc = 4:1) to remove unreacted reagents .

Advanced: How does the trifluoroacetyl group modulate binding affinity in kinase inhibition assays?

Answer:
The trifluoroacetyl group enhances binding through:

  • Hydrophobic Interactions : CF₃ group occupies hydrophobic pockets in kinase ATP-binding sites.
  • Electrostatic Effects : Polarizes the carbonyl oxygen, strengthening hydrogen bonds with catalytic lysine residues.

Contradiction Analysis : Despite enhanced affinity, some analogs show reduced cellular permeability due to increased polarity. Address this via logP optimization (e.g., methyl/ethyl ester prodrugs) .

Q. Experimental Validation :

  • Surface Plasmon Resonance (SPR) for real-time binding kinetics.
  • Molecular docking (AutoDock Vina) to map interactions with kinase domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.